molecular formula C15H11N3O2 B1593932 2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile CAS No. 206658-82-4

2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1593932
CAS No.: 206658-82-4
M. Wt: 265.27 g/mol
InChI Key: USAZXZTWSANYEL-UHFFFAOYSA-N
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Description

2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C15H11N3O2. It is known for its unique structure, which combines elements of benzopyran and pyridine, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the benzopyrano-pyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds .

Scientific Research Applications

2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7,9-dimethyl-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile stands out due to its specific combination of functional groups and structural elements, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

2-amino-7,9-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c1-7-3-8(2)13-10(4-7)12(19)11-5-9(6-16)14(17)18-15(11)20-13/h3-5H,1-2H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAZXZTWSANYEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)N=C(C(=C3)C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351550
Record name 2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206658-82-4
Record name 2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7,9-dimethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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